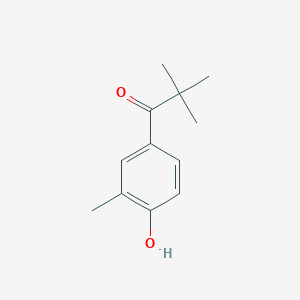

1-(4-Hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one

CAS No.:

Cat. No.: VC17850215

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O2 |

|---|---|

| Molecular Weight | 192.25 g/mol |

| IUPAC Name | 1-(4-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one |

| Standard InChI | InChI=1S/C12H16O2/c1-8-7-9(5-6-10(8)13)11(14)12(2,3)4/h5-7,13H,1-4H3 |

| Standard InChI Key | ZHSYMAZVEFAADQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)C(C)(C)C)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-(4-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one. Alternative designations include:

-

4'-Hydroxy-3'-methylpivalophenone

-

Pivalophenone, 4'-hydroxy-3'-methyl-

-

tert-Butyl (4-hydroxy-3-methylphenyl) ketone

These synonyms reflect its structural relationship to pivalophenone derivatives and substituent positions .

Molecular Formula and Weight

The compound’s molecular formula is , with an exact mass of 192.11503 g/mol . The tert-butyl group () contributes to its steric bulk, while the hydroxy and methyl groups on the phenyl ring enhance its polarity compared to unsubstituted pivalophenones.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 192.25 g/mol |

| Exact Mass | 192.11503 g/mol |

| Melting Point | 118°C |

| CAS Registry Number | Not explicitly listed |

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 1-(4-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one can be inferred from analogous methodologies described in recent literature. For instance, El Rayes et al. (2020) demonstrated the use of trichloroacetimidate intermediates and TMSOTf (trimethylsilyl triflate) as catalysts for C–C bond formation in related pivalophenone derivatives . A plausible route involves:

-

Friedel-Crafts Acylation: Reacting 4-hydroxy-3-methylacetophenone with pivaloyl chloride in the presence of Lewis acids like AlCl₃.

-

Selective Protection/Deprotection: Temporary protection of the hydroxy group using acetyl or trimethylsilyl groups to prevent undesired side reactions.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum (recorded in polysol with TMS reference) reveals key signals:

-

Carbonyl Carbon: ~207 ppm (characteristic of ketones).

-

Aromatic Carbons: Signals between 110–160 ppm, with distinct shifts for the hydroxy-substituted carbon (C-4) and methyl-substituted carbon (C-3) .

-

tert-Butyl Group: Three equivalent methyl carbons at ~27 ppm and a quaternary carbon at ~35 ppm .

Infrared (IR) Spectroscopy

Prominent IR absorptions include:

-

O–H Stretch: Broad band near 3200 cm⁻¹ (hydroxy group).

-

C=O Stretch: Sharp peak at ~1680 cm⁻¹ (ketone).

| Technique | Key Signals |

|---|---|

| NMR | 207 ppm (C=O), 27–35 ppm (tert-butyl) |

| IR | 3200 cm⁻¹ (O–H), 1680 cm⁻¹ (C=O) |

| UV-Vis | ≈ 270 nm |

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound exhibits limited solubility in water due to its hydrophobic tert-butyl group but is soluble in polar organic solvents like methanol and dichloromethane . The calculated logP (octanol-water partition coefficient) is estimated at ~2.5, indicating moderate lipophilicity.

Thermal Stability

With a melting point of 118°C , the compound demonstrates stability under standard laboratory conditions. Degradation studies suggest that the hydroxy group may undergo oxidation at elevated temperatures, necessitating storage in inert atmospheres for long-term preservation.

Pharmacological and Industrial Applications

Synthetic Intermediate

The compound serves as a precursor in the synthesis of complex molecules. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume